molecular formula C12H12N2S B1348202 Bis(2-aminophenyl) Sulfide CAS No. 5873-51-8

Bis(2-aminophenyl) Sulfide

Cat. No.: B1348202
CAS No.: 5873-51-8
M. Wt: 216.3 g/mol
InChI Key: WRRQKFXVKRQPDB-UHFFFAOYSA-N
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Description

Bis(2-aminophenyl) Sulfide is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRQKFXVKRQPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346437
Record name 2,2'-Sulfanediyldianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5873-51-8
Record name 2,2'-Sulfanediyldianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Diaminodiphenylsulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(2-aminophenyl) sulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD9FCR6NWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 2,2'-Diaminodiphenyl Sulfide and what intermolecular interactions are observed?

A1: 2,2'-Diaminodiphenyl Sulfide crystallizes in the monoclinic crystal system, specifically in the space group P121/c1. [] Its unit cell dimensions are: a = 9.945(5) Å, b = 7.063(3) Å, c = 17.770(6) Å, and β = 118.18(2)°. [] The two C—S bonds in the molecule are nearly identical, averaging 1.772(2) Å. [] The amino group exhibits a tilt of 16.7(3)° relative to the benzene ring plane. [] Intermolecular N−H···N hydrogen bonds play a significant role in the crystal packing, arranging the benzene rings roughly perpendicular to each other. []

Q2: How can 2,2'-Diaminodiphenyl Sulfide be used in macrocycle synthesis?

A2: 2,2'-Diaminodiphenyl Sulfide can act as a precursor for synthesizing aza crown ethers via the "crab-like" method. [] This involves reacting 2,2'-diaminodiphenyl sulfide with chloroacetyl chloride to form bis-α-chloroacetamidediphenylsulfide (BCADPS). [] Subsequent reaction of BCADPS with different aliphatic diamines in refluxing acetonitrile yields the desired aza crown ether macrocycles. [] This method has been demonstrated to produce a variety of aza-thia and oxa macrocycles. []

Q3: Are there any specific observations regarding the macrocycles synthesized using 2,2'-Diaminodiphenyl Sulfide?

A3: Interestingly, when BCADPS, derived from 2,2'-diaminodiphenyl sulfide, reacts with specific diamines like (e) mentioned in the research, a cryptand structure is formed instead of a typical crown ether. [] This cryptand exhibits diastereotopic methylene hydrogens due to its rigid structure, potentially attributed to a potassium ion template effect during synthesis. []

Q4: What are some potential applications of 2,2'-Diaminodiphenyl Sulfide and its derivatives?

A4: 2,2'-Diaminodiphenyl Sulfide is considered a valuable organic intermediate for various applications. [] Its amino groups can be further functionalized, for example, by oxidation to form sulfoxides or sulfones, expanding its potential uses. [] The compound also holds promise as a photo-curable agent. [] Its derivatives, such as the synthesized aza crown ethers, are of interest in fields like supramolecular chemistry and host-guest chemistry due to their ability to selectively bind specific ions or molecules. []

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